4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Overview
Description
4-Methoxyphenyl 4-propylcyclohexanecarboxylate (4-MPC) is an organic compound that is widely used in scientific research due to its unique properties. 4-MPC is an ester of 4-methoxyphenol and 4-propylcyclohexanecarboxylic acid. It is a white solid with a melting point of 33-34°C and is soluble in a variety of organic solvents. 4-MPC is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, compounds structurally related to 4-Methoxyphenyl 4-propylcyclohexanecarboxylate have been characterized and analyzed using various techniques. For example, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines (including compounds with methoxyphenyl groups) using gas chromatography, mass spectrometry, and nuclear magnetic resonance, developing methods for their determination in biological matrices like blood and urine (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, compounds with methoxyphenyl groups have been utilized for various applications:
High-pressure Vapor-phase Hydrodeoxygenation : Yohe et al. (2016) investigated the high-pressure, vapor-phase hydrodeoxygenation of lignin-derived oxygenates to hydrocarbons over a bimetallic catalyst, producing hydrocarbons from compounds like dihydroeugenol (which contains methoxyphenyl groups), highlighting potential applications in biofuel production and the valorization of lignin-derived materials (Yohe, Choudhari, Mehta, Dietrich, Detwiler, Akatay, Stach, Miller, Delgass, Agrawal, & Ribeiro, 2016).
Synthesis of Lignan Conjugates : Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were screened for their antimicrobial and antioxidant activities, suggesting applications in the development of new pharmaceuticals or biologically active materials (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Photophysics and Photogeneration
Photophysical studies have also been conducted on derivatives of 4-Methoxyphenyl compounds. Bangal et al. (1996) investigated the vibronic interaction and photophysics of chalcone derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl)prop-2-en-1-one, to understand their emission properties, which could have implications for optical materials and sensors (Bangal, Lahiri, Kar, & Chakravorti, 1996).
properties
IUPAC Name |
(4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h9-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMOGIXKVWWEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886833 | |
Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-propylcyclohexanecarboxylate | |
CAS RN |
67589-38-2 | |
Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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